molecular formula C8H8N2OS B13940330 (R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole

(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole

Cat. No.: B13940330
M. Wt: 180.23 g/mol
InChI Key: KWUOZCQDBYFKRM-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(methylsulfinyl)- is a heterocyclic aromatic organic compound. It consists of a benzimidazole core, which is a fusion of benzene and imidazole rings, with a methylsulfinyl group attached at the second position.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(methylsulfinyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by oxidation to introduce the methylsulfinyl group. One common method includes the reaction of 2-methylbenzimidazole with sulfoxides under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis for better efficiency .

Chemical Reactions Analysis

1H-Benzimidazole, 2-(methylsulfinyl)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzimidazoles .

Mechanism of Action

The mechanism by which 1H-Benzimidazole, 2-(methylsulfinyl)- exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of microbial enzymes and disruption of cell membrane integrity. In cancer research, the compound has been shown to interfere with cell division and induce apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

1H-Benzimidazole, 2-(methylsulfinyl)- can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-Benzimidazole, 2-(methylsulfinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methylsulfinyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-12(11)8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUOZCQDBYFKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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